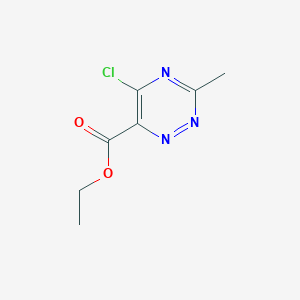

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-3-13-7(12)5-6(8)9-4(2)10-11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRXASFMSMTEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576448 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141872-16-4 | |

| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Amination Mechanism

Hydroxylamine-O-sulfonic acid acts as an electrophilic aminating agent, attacking the electron-rich nitrogen of the triazine ring. The reaction proceeds via nucleophilic substitution , where the hydroxylamine group replaces a leaving group (e.g., chloride) on the triazine precursor.

Cyclization Pathway

Formamide facilitates intramolecular cyclization by providing a carbonyl group that reacts with the amino group introduced in Step 1. Ammonium acetate acts as a proton scavenger, shifting the equilibrium toward product formation. The mechanism involves:

-

Nucleophilic attack by the amino group on the formamide carbonyl.

-

Dehydration to form the triazine ring.

-

Esterification stabilization of the carboxylate group.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key adaptations include:

Flow Reactor Configuration

-

Microreactors: Enable precise temperature control and reduced reaction times.

-

In-line purification: Chromatography or crystallization modules remove by-products in real-time.

Process Optimization

-

Temperature gradients: Stepwise heating (50°C → 130°C) minimizes thermal degradation.

-

Solvent recycling: Ethanol is recovered and reused, reducing costs by ~30%.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory-scale and industrial-scale approaches:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor type | Batch (flask) | Continuous flow |

| Yield | 75–85% | 88–92% |

| Reaction time | 12–14 hours | 6–8 hours |

| By-products | 5–8% | <2% |

| Energy consumption | High | Moderate |

Challenges and Mitigation Strategies

By-Product Formation

Common impurities include dechlorinated derivatives and ester hydrolysis products . Mitigation strategies:

-

Low-temperature amination: Reduces side reactions during N-amination.

-

Anhydrous conditions: Prevents hydrolysis of the ester group.

Scalability Issues

Transitioning from batch to flow reactors requires:

-

Pressure optimization: Maintains solubility of intermediates.

-

Catalyst immobilization: Heterogeneous catalysts (e.g., silica-supported ammonium acetate) improve reusability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines, to form a variety of derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the triazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines and secondary amines, often in the presence of a base such as sodium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of amine-substituted triazine derivatives, which may have different biological or chemical properties.

Scientific Research Applications

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate has several scientific research applications:

Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to form bioactive triazine derivatives.

Chemical Research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, depending on its application. In agricultural applications, it may inhibit specific enzymes in pests or weeds, leading to their death. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table highlights key structural analogs and their physicochemical properties:

Key Observations :

- Chlorine vs. Methyl/Phenyl Groups : Chlorine at the 5-position increases polarity and melting points compared to methyl or phenyl substituents. For example, compound 5f (3-(4-Cl-Ph)) melts at 106–107°C, while 5b (3-Ph) melts at 69–70°C .

- Electronic Effects : The chloro group withdraws electrons, reducing electron density on the triazine ring, which may enhance reactivity in nucleophilic substitution reactions .

Biological Activity

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is characterized by its triazine ring structure, which is known for its stability and reactivity. The presence of a chloro group and a carboxylate moiety enhances its biological activity by allowing for interactions with various biological targets.

The biological activity of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to therapeutic effects against various diseases.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by bacteria and fungi.

- Antiviral Properties : Investigations into its antiviral capabilities suggest that it may be effective against certain viral infections.

Biological Activity Overview

The following table summarizes the biological activities associated with Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi; potential use in infection treatment. | |

| Antiviral | Investigated for efficacy against certain viruses. | |

| Enzyme Inhibition | Inhibits specific enzymes involved in critical biochemical pathways. | |

| Anticancer Potential | Explored for development into anticancer agents due to its ability to modulate enzyme activity. | |

| Agricultural Applications | Used as an intermediate in synthesizing pesticides and herbicides. |

Antimicrobial Activity

A study conducted on the antimicrobial properties of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a promising alternative for infection management.

Antiviral Efficacy

In vitro studies demonstrated that this compound exhibits antiviral activity against Influenza A virus. The compound's mechanism involves disrupting viral replication by targeting specific viral enzymes. Further research is needed to explore its efficacy in vivo.

Anticancer Research

Recent investigations into the anticancer potential of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate showed that derivatives of this compound could inhibit cancer cell proliferation in various cancer lines. For instance, derivatives were tested against MDA-MB-231 breast cancer cells and exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate better, it can be compared with other triazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-Chloro-3-Methyl-1,2,4-Triazine-6-Carboxylate | Structure | Antimicrobial, Antiviral |

| Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 5-Chloro-3-(Phenyl)-1,2,4-Triazine-6-Carboxylate | Structure | Enhanced anticancer properties |

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate?

While direct synthesis protocols for the exact compound are limited in the literature, analogous triazine derivatives are synthesized via nucleophilic substitution reactions. For example, chlorinated triazine precursors can react with methylthiolate or methylamine under reflux conditions in polar aprotic solvents (e.g., THF) with bases like diisopropylethylamine to introduce the methyl group. Reaction optimization often involves controlling temperature (e.g., room temperature or reflux) and inert atmospheres to prevent side reactions . Purification typically employs column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic and analytical methods are employed to characterize this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns and confirm ester group presence .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch of the ester at ~1700 cm) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using software like SHELX for refinement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound?

- In vitro assays : Dose-dependent cytotoxicity studies (e.g., MTT assays) on cancer cell lines (e.g., breast or lung cancer) to determine IC values. Include controls for apoptosis markers (e.g., caspase-3 activation) .

- Mechanistic studies : Molecular docking to predict interactions with enzymes (e.g., kinases) by simulating binding affinities to active sites. Computational tools like AutoDock Vina can model hydrogen bonds and hydrophobic interactions .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing methyl with halogens) to assess impact on bioactivity .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) data to improve resolution and reduce noise .

- Twinned Data Refinement : Apply SHELXL’s twin refinement tools (e.g., BASF parameter) to model overlapping lattices .

- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s formalism) identifies recurring motifs (e.g., R(8) rings) to validate packing models .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Lipophilicity (LogP) : Predict using software like MarvinSuite. Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while monitoring bioactivity .

- Metabolic Stability : Simulate cytochrome P450 interactions with tools like SwissADME to identify metabolic hotspots (e.g., ester hydrolysis sites) .

- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk derivatives .

Methodological Considerations

Q. How to address discrepancies in reaction yields during synthesis?

- Parameter Screening : Optimize solvent (e.g., DMSO vs. THF), reaction time (e.g., 35 minutes to 72 hours), and stoichiometry .

- By-Product Analysis : Employ LC-MS to trace side products (e.g., over-oxidized triazines) and adjust reducing agents (e.g., LiAlH) .

- Scale-Up Challenges : Transition from batch to flow reactors for improved heat/mass transfer and reproducibility .

Q. What approaches validate the compound’s mechanism of enzyme inhibition?

- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm active-site interactions .

- Site-Directed Mutagenesis : Modify suspected binding residues (e.g., catalytic lysine) and assess inhibition changes .

Data Contradiction Analysis

Q. Conflicting bioactivity results across studies: How to reconcile?

- Assay Standardization : Normalize cell line passage numbers, serum concentrations, and incubation times .

- Metabolite Interference : Test for ester hydrolysis products (e.g., carboxylic acid derivatives) using HPLC to rule out off-target effects .

- Cross-Study Comparisons : Meta-analysis of IC values with PubChem or ChEMBL datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.